2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide, commonly known as CP-465,022, is a synthetic compound that belongs to the family of thiazole-based molecules. It is a potent and selective antagonist of the orexin-1 receptor, which is a G-protein-coupled receptor that is involved in the regulation of wakefulness and appetite. CP-465,022 has been extensively studied for its potential therapeutic use in the treatment of sleep disorders, obesity, and addiction.
Wirkmechanismus
CP-465,022 is a selective antagonist of the orexin-1 receptor, which is a G-protein-coupled receptor that is involved in the regulation of wakefulness and appetite. By blocking the activity of this receptor, CP-465,022 decreases wakefulness and increases sleep time. It also decreases food intake and body weight by reducing the activity of the orexin system, which is involved in the regulation of appetite and energy expenditure. Finally, CP-465,022 reduces drug-seeking behavior by blocking the activity of the orexin system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
CP-465,022 has several biochemical and physiological effects, including:
1. Decreased wakefulness and increased sleep time
2. Decreased food intake and body weight
3. Reduced drug-seeking behavior
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CP-465,022 in lab experiments is its high selectivity for the orexin-1 receptor, which allows for the specific targeting of this receptor without affecting other receptors. This makes it a valuable tool for studying the role of the orexin system in various physiological processes. However, one limitation of using CP-465,022 is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of CP-465,022, including:
1. Further investigation of its potential therapeutic use in the treatment of sleep disorders, obesity, and addiction.
2. Development of more potent and long-lasting orexin-1 receptor antagonists.
3. Investigation of the role of the orexin system in other physiological processes, such as stress and anxiety.
4. Development of orexin-1 receptor agonists for the treatment of narcolepsy and other sleep disorders.
5. Investigation of the potential use of CP-465,022 in combination with other drugs for the treatment of addiction and obesity.
Synthesemethoden
The synthesis of CP-465,022 involves several chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2-chloroethylamine hydrochloride, which is then reacted with 2-(2-thiazolyl)ethanol to form 2-(2-thiazolyl)ethylamine. The resulting compound is then reacted with acetic anhydride to form 2-chloro-N-[2-(2-thiazolyl)ethyl]acetamide, which is then reacted with pyrrolidine to form 2-chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide.
Wissenschaftliche Forschungsanwendungen
CP-465,022 has been extensively studied for its potential therapeutic use in the treatment of sleep disorders, obesity, and addiction. In preclinical studies, CP-465,022 has been shown to decrease wakefulness and increase sleep time in animals. It has also been shown to decrease food intake and body weight in obese animals. In addition, CP-465,022 has been shown to reduce drug-seeking behavior in animals trained to self-administer cocaine or alcohol.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c12-7-10(16)13-4-3-9-8-17-11(14-9)15-5-1-2-6-15/h8H,1-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKGMLQESNPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.